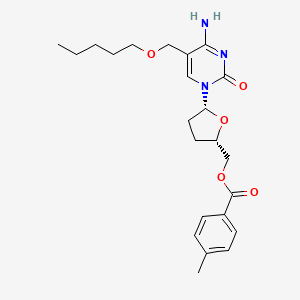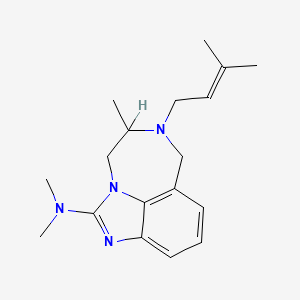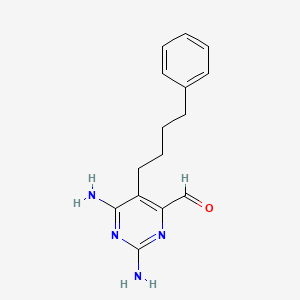
2-Methyl-5-nitro-1-phenylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which confer unique chemical properties and biological activities
Méthodes De Préparation
The synthesis of 2-Methyl-5-nitro-1-phenylbenzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . Another approach involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets, which accelerates the reaction significantly . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and efficiency.
Analyse Des Réactions Chimiques
2-Methyl-5-nitro-1-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include sodium metabisulphite, hydrogen gas, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-5-nitro-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-1-phenylbenzimidazole involves its interaction with biological targets at the molecular level. For instance, it can bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions with specific DNA sequences . This binding can interfere with DNA replication and transcription, leading to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
2-Methyl-5-nitro-1-phenylbenzimidazole can be compared with other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Osimertinib: A benzimidazole-based anticancer drug. What sets this compound apart is its unique combination of a methyl group at the 2-position and a nitro group at the 5-position, which contributes to its distinct chemical and biological properties
Propriétés
Numéro CAS |
14625-61-7 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
2-methyl-5-nitro-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-10-15-13-9-12(17(18)19)7-8-14(13)16(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
MMLFSPCXFZSZIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
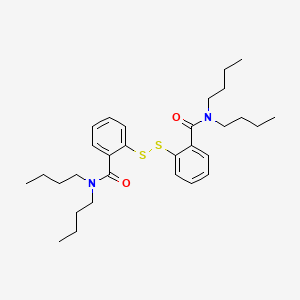



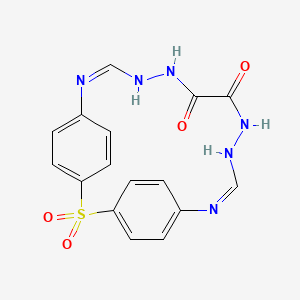
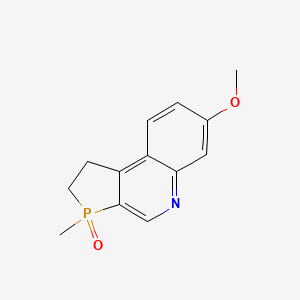
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
